1-(1-benzothiophene-2-carbonyl)-3-(4-methoxyphenyl)azepane
Description
1-(1-Benzothiophene-2-carbonyl)-3-(4-methoxyphenyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring fused with a benzothiophene moiety via a carbonyl linkage. The azepane ring is substituted at the 3-position with a 4-methoxyphenyl group, which introduces electron-donating methoxy functionality.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(4-methoxyphenyl)azepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-25-19-11-9-16(10-12-19)18-7-4-5-13-23(15-18)22(24)21-14-17-6-2-3-8-20(17)26-21/h2-3,6,8-12,14,18H,4-5,7,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFITVSRXZBJWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is the cannabinoid receptor . This compound can also display affinity towards 5-HT1A serotonin receptors .
Mode of Action
This compound interacts with its targets by binding to the cannabinoid and 5-HT1A serotonin receptors. The interaction with the cannabinoid receptor is particularly significant as it can lead to various physiological responses. The compound’s affinity towards 5-HT1A receptors has been demonstrated in in vitro studies.
Biological Activity
1-(1-benzothiophene-2-carbonyl)-3-(4-methoxyphenyl)azepane is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activities based on recent research findings.
Chemical Structure
The compound features a benzothiophene moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of benzothiophene derivatives with azepane frameworks. Various synthetic routes have been explored to optimize yield and purity. For instance, a common method includes the use of coupling agents and solvents that enhance the reaction efficiency.
Antimicrobial Activity
Research indicates that compounds containing benzothiophene rings exhibit notable antimicrobial properties. For example, derivatives of benzothiophene have been shown to possess antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for related compounds often fall within the range of 50-100 μg/mL against various pathogens, suggesting that this compound may exhibit similar efficacy .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
Anti-inflammatory Activity
Studies have demonstrated that benzothiophene derivatives can modulate inflammatory responses. In vitro assays suggest that these compounds inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies using cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) showed that it inhibits cell proliferation with IC50 values ranging from 6.46 to 20 μM, indicating moderate potency against cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 10 |
| SK-Hep-1 | 15 |
Case Studies
A notable case study involved the evaluation of a related benzothiophene compound in a murine model of inflammation. The study found that administration resulted in significant reductions in swelling and pain, supporting its potential use as an anti-inflammatory agent .
Another investigation assessed the compound's effect on amyloid beta peptide interactions, which are implicated in Alzheimer's disease. The results indicated that it could inhibit the interaction significantly, suggesting potential applications in neurodegenerative disease treatment .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features, molecular weights, and bioactivity data of the target compound and related analogs:
Structure–Activity Relationship (SAR) Insights
Electronegativity and Bioactivity :
In chalcone derivatives (e.g., compounds 2h and 2p), substitution with electronegative groups (e.g., Cl, F) at the para position enhances inhibitory activity, while methoxy groups reduce potency . For example, compound 2h (Cl and I substituents) exhibits an IC50 of 13.82 μM, whereas 2p (methoxy substituents) shows a significantly higher IC50 of 70.79 μM. This trend suggests that the 4-methoxyphenyl group in the target compound may similarly influence activity depending on the biological target.Methoxy Substitutions in Anticancer Agents :
The chalcone derivative CHO27, bearing 4-methoxyphenyl and trimethoxyphenyl groups, demonstrates potent cytotoxicity (low nM range) against prostate cancer cells via p53-mediated pathways . This highlights that methoxy groups can enhance activity in specific contexts, particularly when combined with bulky aromatic systems.Role of Core Scaffold :
The azepane ring in the target compound provides conformational flexibility compared to rigid chalcones or dibenzoylmethanes. For instance, avobenzone’s dibenzoylmethane core contributes to UV absorption stability , while the azepane-benzothiophene scaffold may favor interactions with hydrophobic enzyme pockets.
Physicochemical and Functional Comparisons
- Azepane Derivatives: Azepane-containing compounds (e.g., 1-(isopropylsulfonyl)-3-(4-methoxyphenyl)azepane ) exhibit moderate molecular weights (~311 g/mol) and variable solubility due to sulfonyl or carbonyl groups.
UV Filters vs. Pharmacologically Active Compounds : Avobenzone and BMDBM () utilize methoxyphenyl and tert-butyl groups for UV stability . In contrast, the target compound’s benzothiophene group may confer photostability while enabling π-π stacking in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
